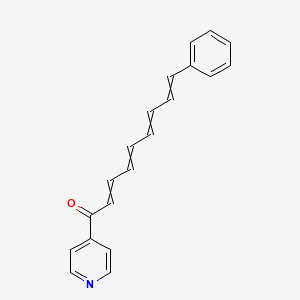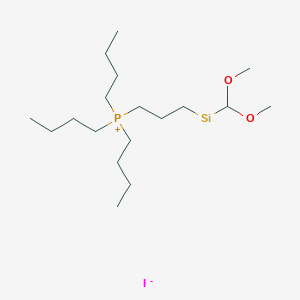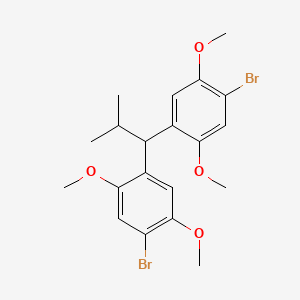
9-Phenyl-1-(pyridin-4-YL)nona-2,4,6,8-tetraen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridinyl group attached to a nona-tetraenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the desired tetraenone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-Phenylpyridine: Similar in structure but lacks the tetraenone backbone.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridinyl group but differs in the overall structure.
1-(Pyridin-4-yl)ethan-1-one: Another pyridinyl-containing compound with a different backbone.
Uniqueness
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is unique due to its combination of a phenyl group, a pyridinyl group, and a tetraenone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
属性
CAS 编号 |
90137-58-9 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
9-phenyl-1-pyridin-4-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-14-16-21-17-15-19)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h1-17H |
InChI 键 |
BRTUPBYRCWHVMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)


![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)

![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)

![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)



